2-[(2-Chlorophenyl)methyl]butanoic acid
Description
2-[(2-Chlorophenyl)methyl]butanoic acid is a chlorinated aromatic carboxylic acid featuring a butanoic acid backbone with a 2-chlorobenzyl substituent at the second carbon. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The ortho-chlorine substitution on the benzyl group introduces steric and electronic effects that influence its physicochemical properties, such as lipophilicity and acidity, compared to non-halogenated analogs. This compound is structurally related to pharmacologically active carboxylic acids (e.g., NSAIDs) but lacks direct literature reports on its biological activity based on the provided evidence.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3,(H,13,14) |
InChI Key |
NETUDYPBFNJKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[(2-Chlorophenyl)methyl]butanoic acid with two structurally related compounds from the evidence:
Key Observations:
Substituent Effects: The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to non-chlorinated analogs. The sulfanyl (thioether) group in ’s compound reduces steric hindrance compared to a benzyl group but may increase susceptibility to oxidative degradation .
This contrasts with the 3-chloro-4-methylphenyl group in ’s compound, where meta-substitution may allow better spatial accommodation in binding pockets . The 3-methyl branch in ’s compound adds steric bulk, which could hinder intermolecular interactions compared to the linear butanoic acid chain in the target compound .
Acidity and Reactivity: The electron-withdrawing chlorine in the target compound likely lowers the pKa of the carboxylic acid group compared to non-halogenated analogs, enhancing ionization at physiological pH. The methylsulfonylamino group in ’s compound may further acidify the adjacent carboxylic acid via inductive effects .
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